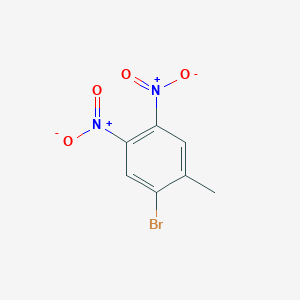

2-Bromo-4,5-dinitrotoluene

描述

2-Bromo-4,5-dinitrotoluene is a brominated nitroaromatic compound characterized by a toluene backbone substituted with a bromine atom at the 2-position and nitro groups at the 4- and 5-positions. Such compounds are often intermediates in dye synthesis, explosives, or agrochemicals, though their environmental persistence and toxicity necessitate careful regulation .

属性

IUPAC Name |

1-bromo-2-methyl-4,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-4-2-6(9(11)12)7(10(13)14)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQHAQRGHKMWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856598 | |

| Record name | 1-Bromo-2-methyl-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857001-14-0 | |

| Record name | 1-Bromo-2-methyl-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 2-Bromo-4,5-dinitrotoluene can be synthesized through a multi-step process involving the bromination and nitration of toluene. The typical synthetic route includes:

Bromination: Toluene is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to form 2-bromotoluene.

Nitration: The brominated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4 and 5 positions, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

化学反应分析

Types of Reactions: 2-Bromo-4,5-dinitrotoluene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline medium.

Major Products:

Substitution: Formation of 2-substituted-4,5-dinitrotoluene derivatives.

Reduction: Formation of 2-bromo-4,5-diaminotoluene.

Oxidation: Formation of 2-bromo-4,5-dinitrobenzoic acid.

科学研究应用

2-Bromo-4,5-dinitrotoluene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-Bromo-4,5-dinitrotoluene involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The bromine atom can also participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules.

相似化合物的比较

Key Observations :

- Core Structure: this compound differs from aniline or benzene derivatives by its methyl group (toluene backbone), which may enhance lipophilicity compared to amino-substituted analogs .

Analytical Behavior and Detection

Studies on 2-bromo-4,6-dinitroaniline and 3,5-dinitrobromobenzene reveal challenges in gas chromatography-mass spectrometry (GC/MS) analysis due to high polarity and surface adsorption, leading to peak tailing and reduced sensitivity (MQL: 38 µg/g) . For this compound, similar adsorption issues are anticipated, necessitating derivatization or alternative chromatographic methods (e.g., HPLC) for accurate quantification.

Table 1: Analytical Performance of Brominated Nitroaromatics

| Compound | Detection Method | MQL (µg/g) | Key Challenge |

|---|---|---|---|

| 2-Bromo-4,6-dinitroaniline | ATD-GC/MS | 38 | Peak tailing due to polarity |

| 3,5-Dinitrobromobenzene | ATD-GC/MS | N/A | Co-elution with surfactants |

| This compound* | (Inferred) | >50 | Likely adsorption artifacts |

*Hypothetical data based on structural analogs .

Toxicity and Regulatory Status

2-Bromo-4,6-dinitroaniline has been detected in textiles at levels up to 282 µg/g—nearly 10× the REACH limit (30 µg/g)—posing risks for mutagenicity and skin sensitization . For example, 1,3-dichloro-4,6-dinitrobenzene (a related compound) is listed in REACH Annex III as a suspected carcinogen .

Table 2: Regulatory Limits and Health Risks

| Compound | REACH Limit (µg/g) | Observed Levels (µg/g) | Primary Risk |

|---|---|---|---|

| 2-Bromo-4,6-dinitroaniline | 30 | 282 | Mutagenicity, sensitization |

| 3,5-Dinitrobromobenzene | Not regulated | Detected in textiles | Environmental persistence |

| This compound | Not regulated | N/A | Inferred carcinogenicity |

Industrial and Environmental Relevance

生物活性

2-Bromo-4,5-dinitrotoluene (BDNT) is an organic compound with the molecular formula CHBrNO. It is a derivative of toluene, characterized by the presence of both bromine and nitro groups at specific positions on the aromatic ring. This compound has garnered attention due to its potential biological activity and interactions with various biomolecules.

Chemical Structure

The structure of BDNT includes:

- Bromine atom at the 2-position

- Nitro groups at the 4 and 5 positions

This unique arrangement contributes to its reactivity and biological interactions.

Synthesis Methods

BDNT can be synthesized through a multi-step process:

- Bromination : Toluene is brominated using bromine in the presence of a catalyst (e.g., iron or aluminum bromide) to produce 2-bromotoluene.

- Nitration : The brominated product is then nitrated with concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4 and 5 positions.

This synthesis can be optimized for industrial production, ensuring high yield and purity through advanced techniques like continuous flow reactors.

BDNT, like other nitroaromatic compounds, can interact with biological macromolecules, leading to various biochemical effects. The mechanism of action involves:

- Formation of reactive oxygen species (ROS) : These species can cause oxidative stress, leading to cellular damage.

- Interaction with DNA : Nitro compounds may form adducts with DNA, potentially leading to mutagenic effects.

Toxicological Profile

BDNT has been studied for its toxicological properties, revealing significant concerns regarding its environmental persistence and bioaccumulation potential. Key findings include:

- Acute toxicity : Studies indicate that BDNT exhibits acute toxicity towards aquatic organisms, with lethal concentrations affecting fish and invertebrate populations.

- Chronic effects : Long-term exposure has been associated with developmental and reproductive toxicity in various species.

Table 1: Toxicity Data for this compound

| Organism | Endpoint | LC50 (mg/L) | Reference |

|---|---|---|---|

| Daphnia magna | 48-hour lethality | 12.5 | |

| Oncorhynchus mykiss | 96-hour lethality | 8.0 | |

| Pimephales promelas | Reproductive impairment | N/A |

Environmental Impact

The environmental impact of BDNT is significant due to its persistence in soil and water systems. Research indicates that:

- Biodegradation pathways : Certain bacterial strains can degrade BDNT through specific metabolic pathways, although these processes are often slow.

- Bioaccumulation potential : Studies show that BDNT can accumulate in aquatic organisms, raising concerns about food chain transfer and ecological balance.

Case Study 1: Aquatic Toxicity Assessment

A study conducted on the effects of BDNT on freshwater ecosystems revealed that exposure to sub-lethal concentrations caused behavioral changes in fish species, such as altered feeding patterns and increased susceptibility to predators. This study underscores the need for regulatory assessments of BDNT in aquatic environments.

Case Study 2: Soil Microbial Communities

Research examining the impact of BDNT on soil microbial communities found that higher concentrations led to a significant reduction in microbial diversity. This reduction can disrupt soil health and nutrient cycling processes essential for ecosystem functioning.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。